Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and methyl acrylate.
Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with methyl acrylate in the presence of a base such as sodium methoxide to form the corresponding α,β-unsaturated ester.
Reduction: The α,β-unsaturated ester is then reduced using a reducing agent like lithium aluminum hydride to yield the corresponding alcohol.
Amination: The alcohol is subsequently aminated using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: It finds applications in the development of materials with specific properties, such as enhanced stability or reactivity due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
- Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]butanoate hydrochloride
- Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate
Uniqueness: Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHSKEJSOBUGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137606-35-8 |
Source
|
Record name | methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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